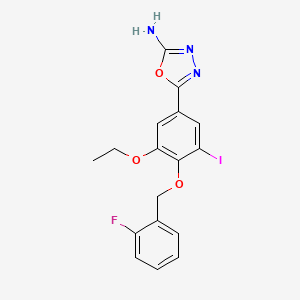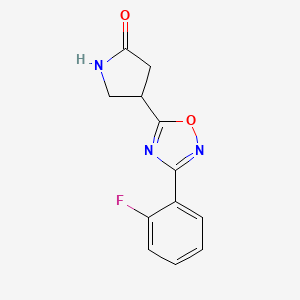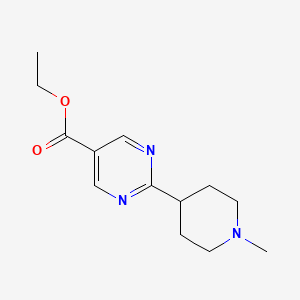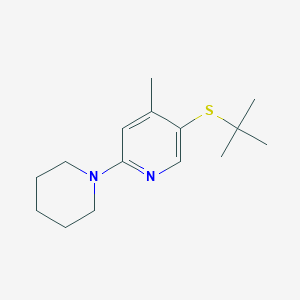
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ジエチルアミノ)-4-(ピリジン-2-イル)ピリミジン-5-カルボン酸は、ジエチルアミノ基とピリジン環が置換されたピリミジン環を特徴とする複素環式化合物です。
準備方法
合成経路と反応条件
2-(ジエチルアミノ)-4-(ピリジン-2-イル)ピリミジン-5-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ピリジン誘導体とジエチルアミンの縮合、それに続く環化反応とカルボキシル化反応が含まれます。反応条件には、通常、高収率と純度を達成するために、触媒、制御された温度、および特定の溶媒の使用が必要です。
工業的製造方法
工業的環境では、この化合物の製造には、大規模バッチプロセスまたは連続フロープロセスが関与することがあります。自動反応器と反応パラメータの精密制御の使用により、品質と効率の一貫性が確保されます。工業的製法は、原材料の使用量を最適化し、廃棄物を最小限に抑えることにも重点を置いています。
化学反応の分析
反応の種類
2-(ジエチルアミノ)-4-(ピリジン-2-イル)ピリミジン-5-カルボン酸は、次のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するN-酸化物を形成するために酸化することができます。
還元: 還元反応は、ピリジン環をピペリジン環に変換することができます。
置換: 求電子置換反応と求核置換反応は、ピリミジン環またはピリジン環にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、酸性または塩基性環境などのさまざまな条件下で使用されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はN-酸化物を生成する可能性がありますが、還元はピペリジン誘導体を生成する可能性があります。置換反応は、幅広い官能基化されたピリミジンおよびピリジン化合物を生成する可能性があります。
科学研究への応用
2-(ジエチルアミノ)-4-(ピリジン-2-イル)ピリミジン-5-カルボン酸は、いくつかの科学研究への応用を持っています。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、生化学的アッセイや研究におけるリガンドとして機能することができます。
産業: これは、導電率や蛍光などの特定の特性を持つ先進材料の製造に使用されます。
科学的研究の応用
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies.
Industry: It is used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
2-(ジエチルアミノ)-4-(ピリジン-2-イル)ピリミジン-5-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ジエチルアミノ基は、水素結合または静電相互作用を通じて結合親和性を高めることができます。ピリジン環とピリミジン環は、特定の結合部位に適合する剛性骨格を提供し、標的分子の活性を調節します。
類似化合物の比較
類似化合物
- 2-(ジメチルアミノ)-4-(ピリジン-2-イル)ピリミジン-5-カルボン酸
- 2-(ジエチルアミノ)-4-(ピリジン-3-イル)ピリミジン-5-カルボン酸
- 2-(ジエチルアミノ)-4-(ピリジン-2-イル)ピリミジン-6-カルボン酸
独自性
2-(ジエチルアミノ)-4-(ピリジン-2-イル)ピリミジン-5-カルボン酸は、その特定の置換パターンが、その化学反応性と生物活性を影響を与える可能性があるため、独自性があります。ジエチルアミノ基の位置とピリミジン環上のカルボン酸は、分子標的との異なる相互作用をもたらす可能性があり、さまざまな用途にとって価値のある化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid
- 2-(Diethylamino)-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid
- 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-6-carboxylic acid
Uniqueness
2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the diethylamino group and the carboxylic acid on the pyrimidine ring can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C14H16N4O2 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
2-(diethylamino)-4-pyridin-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H16N4O2/c1-3-18(4-2)14-16-9-10(13(19)20)12(17-14)11-7-5-6-8-15-11/h5-9H,3-4H2,1-2H3,(H,19,20) |
InChIキー |
GZVLRAOVBCDFED-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=C(C(=N1)C2=CC=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)





![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11789723.png)



![6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789754.png)
![1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789755.png)

